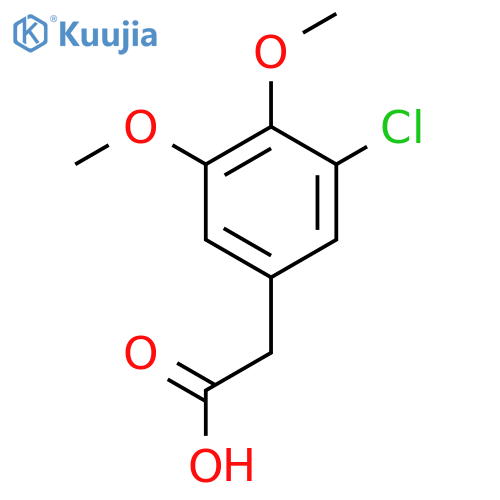

Cas no 6883-53-0 (2-(3-chloro-4,5-dimethoxyphenyl)acetic acid)

2-(3-chloro-4,5-dimethoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-chloro-4,5-dimethoxyphenyl)acetic acid

- EN300-1982863

- AKOS020057615

- 6883-53-0

-

- インチ: 1S/C10H11ClO4/c1-14-8-4-6(5-9(12)13)3-7(11)10(8)15-2/h3-4H,5H2,1-2H3,(H,12,13)

- InChIKey: AOMXRUGEIZNYKE-UHFFFAOYSA-N

- SMILES: ClC1C(=C(C=C(C=1)CC(=O)O)OC)OC

計算された属性

- 精确分子量: 230.0345865g/mol

- 同位素质量: 230.0345865g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 4

- 複雑さ: 222

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2

- トポロジー分子極性表面積: 55.8Ų

2-(3-chloro-4,5-dimethoxyphenyl)acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1982863-10.0g |

2-(3-chloro-4,5-dimethoxyphenyl)acetic acid |

6883-53-0 | 10g |

$3376.0 | 2023-05-31 | ||

| Enamine | EN300-1982863-0.1g |

2-(3-chloro-4,5-dimethoxyphenyl)acetic acid |

6883-53-0 | 0.1g |

$553.0 | 2023-09-16 | ||

| Enamine | EN300-1982863-10g |

2-(3-chloro-4,5-dimethoxyphenyl)acetic acid |

6883-53-0 | 10g |

$2701.0 | 2023-09-16 | ||

| Enamine | EN300-1982863-2.5g |

2-(3-chloro-4,5-dimethoxyphenyl)acetic acid |

6883-53-0 | 2.5g |

$1230.0 | 2023-09-16 | ||

| Enamine | EN300-1982863-1.0g |

2-(3-chloro-4,5-dimethoxyphenyl)acetic acid |

6883-53-0 | 1g |

$785.0 | 2023-05-31 | ||

| Enamine | EN300-1982863-0.05g |

2-(3-chloro-4,5-dimethoxyphenyl)acetic acid |

6883-53-0 | 0.05g |

$528.0 | 2023-09-16 | ||

| Enamine | EN300-1982863-1g |

2-(3-chloro-4,5-dimethoxyphenyl)acetic acid |

6883-53-0 | 1g |

$628.0 | 2023-09-16 | ||

| Enamine | EN300-1982863-0.5g |

2-(3-chloro-4,5-dimethoxyphenyl)acetic acid |

6883-53-0 | 0.5g |

$603.0 | 2023-09-16 | ||

| Enamine | EN300-1982863-0.25g |

2-(3-chloro-4,5-dimethoxyphenyl)acetic acid |

6883-53-0 | 0.25g |

$579.0 | 2023-09-16 | ||

| Enamine | EN300-1982863-5.0g |

2-(3-chloro-4,5-dimethoxyphenyl)acetic acid |

6883-53-0 | 5g |

$2277.0 | 2023-05-31 |

2-(3-chloro-4,5-dimethoxyphenyl)acetic acid 関連文献

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

2-(3-chloro-4,5-dimethoxyphenyl)acetic acidに関する追加情報

2-(3-Chloro-4,5-Dimethoxyphenyl)Acetic Acid (CAS No. 6883-53-0)

2-(3-Chloro-4,5-Dimethoxyphenyl)Acetic Acid, a compound with the CAS registry number 6883-53-0, is an organic molecule of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl ring substituted with chlorine and methoxy groups at specific positions, along with an acetic acid moiety attached at the 2-position. The molecule's structure contributes to its diverse chemical and biological properties, making it a subject of extensive research in recent years.

The synthesis of 2-(3-Chloro-4,5-Dimethoxyphenyl)Acetic Acid involves a series of well-established organic reactions, including Friedel-Crafts acylation and subsequent functional group transformations. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on green chemistry approaches, such as using microwave-assisted synthesis or catalytic systems, to enhance the efficiency and sustainability of its production.

From a pharmacological perspective, 2-(3-Chloro-4,5-Dimethoxyphenyl)Acetic Acid has demonstrated promising biological activities in vitro and in vivo. It has been reported to exhibit antioxidant properties, which are attributed to the presence of the methoxy groups on the phenyl ring. These groups enhance the molecule's ability to scavenge free radicals, making it a potential candidate for applications in oxidative stress-related diseases.

Additionally, this compound has shown moderate anti-inflammatory activity in preclinical models. Studies have indicated that it inhibits key inflammatory mediators such as cyclooxygenase (COX)-1 and COX-2 enzymes. This dual inhibition suggests its potential as a therapeutic agent for inflammatory conditions like arthritis or cardiovascular diseases. However, further clinical studies are required to validate these findings and assess its safety profile.

The structural versatility of 2-(3-Chloro-4,5-Dimethoxyphenyl)Acetic Acid also makes it an attractive starting material for drug discovery programs. Researchers have explored its use as a scaffold for developing more potent derivatives with improved pharmacokinetic properties. For instance, recent studies have focused on modifying the substituents on the phenyl ring or altering the acetic acid moiety to enhance bioavailability and target specificity.

In terms of applications beyond pharmacology, this compound has been utilized in agrochemical research due to its potential pesticidal activity. Studies have shown that it can act as a growth regulator for certain plant species or exhibit mild pesticidal effects against agricultural pests. This dual functionality highlights its versatility across multiple scientific domains.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 2-(3-Chloro-4,5-Dimethoxyphenyl)Acetic Acid. These studies have provided insights into its molecular interactions with target proteins or enzymes, aiding in the design of more effective derivatives. For example, docking studies have revealed key binding motifs that contribute to its biological activities.

Moreover, the environmental impact of this compound has been a topic of interest among researchers. Studies have assessed its biodegradability under various conditions and evaluated its potential risks to aquatic ecosystems. These investigations are crucial for ensuring sustainable use and minimizing ecological footprint during industrial applications.

In conclusion, 2-(3-Chloro-4,5-Dimethoxyphenyl)Acetic Acid (CAS No. 6883-53-0) is a multifaceted compound with significant potential across diverse fields such as pharmacology, agrochemistry, and materials science. Its unique structure enables a wide range of chemical and biological activities that continue to be explored through cutting-edge research methodologies.

6883-53-0 (2-(3-chloro-4,5-dimethoxyphenyl)acetic acid) Related Products

- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)

- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)

- 1332295-35-8(Nav1.7-IN-2)

- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)

- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)

- 1207054-99-6(1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea)

- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)

- 1804353-11-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 2171213-34-4((2R)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid)

- 1401163-31-2((R)-2-Amino-2-cyclopropylethanol hydrochloride)